molecular formula C20H20N2O5S B11454582 Ethyl 7-[(acetyloxy)imino]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 7-[(acetyloxy)imino]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11454582
M. Wt: 400.4 g/mol
InChI Key: UGXFHFRYCQKCFO-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core, followed by functionalization to introduce the acetyloxyimino and benzamido groups. Common reagents used in these reactions include aldehydes, amines, and acyl chlorides under conditions such as acid or base catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

Major products formed from these reactions include oxides, amines, and substituted benzothiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl (7Z)-7-acetyloxyimino-2-benzamido-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H20N2O5S/c1-3-26-20(25)16-14-10-7-11-15(22-27-12(2)23)17(14)28-19(16)21-18(24)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,21,24)/b22-15-

InChI Key

UGXFHFRYCQKCFO-JCMHNJIXSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N/OC(=O)C)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.